4-(Methylcarbamoyl)-2-methoxyphenylboronic acid

Analytical Chemistry Quality Control Chemical Procurement

This arylboronic acid features a unique ortho-methoxy group and a para-methylcarbamoyl substituent, offering distinct electronic and steric properties crucial for targeted Suzuki couplings in drug discovery. Its specific substitution pattern enables fine-tuned reactivity and potential for intramolecular interactions, making it a superior, non-substitutable building block for synthesizing complex biaryl APIs and functional materials.

Molecular Formula C9H12BNO4
Molecular Weight 209.01 g/mol
CAS No. 1451391-90-4
Cat. No. B1426505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylcarbamoyl)-2-methoxyphenylboronic acid
CAS1451391-90-4
Molecular FormulaC9H12BNO4
Molecular Weight209.01 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)NC)OC)(O)O
InChIInChI=1S/C9H12BNO4/c1-11-9(12)6-3-4-7(10(13)14)8(5-6)15-2/h3-5,13-14H,1-2H3,(H,11,12)
InChIKeyZSPSEMZFBHOFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid (CAS 1451391-90-4): Chemical Identity, Specifications, and Sourcing Overview for Scientific Procurement


4-(Methylcarbamoyl)-2-methoxyphenylboronic acid (CAS 1451391-90-4, MFCD19105391) is a specialized arylboronic acid derivative characterized by the presence of an ortho-methoxy group and a para-methylcarbamoyl substituent on the phenyl ring . This compound, with a molecular formula of C9H12BNO4 and a molecular weight of approximately 209.01 g/mol , serves as a versatile building block in organic synthesis. It is commercially available from multiple vendors with purities typically ranging from 95% to 98%, as per supplier specifications [1]. The compound's unique substitution pattern imparts distinct electronic and steric properties, differentiating it from simpler or more common phenylboronic acid analogues and making it a valuable intermediate for targeted research applications .

4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid: Why Generic Substitution with Other Arylboronic Acids Is Not Feasible


Generic substitution of 4-(methylcarbamoyl)-2-methoxyphenylboronic acid with other arylboronic acids is highly inadvisable due to its unique combination of substituents, which critically modulates its physicochemical properties and reactivity. The ortho-methoxy group influences the Lewis acidity and can participate in intramolecular hydrogen bonding, affecting the compound's behavior in solution and solid-state reactions [1]. The para-methylcarbamoyl group introduces a hydrogen-bonding donor/acceptor motif and a specific electronic environment that is not replicated by other common substituents like alkyl, halo, or simple alkoxy groups. Replacing this compound with a simpler analogue like phenylboronic acid, or even a mono-substituted variant such as 4-methoxyphenylboronic acid, would result in the loss of these synergistic electronic and steric effects, likely leading to altered reaction kinetics, different yields, or even complete failure of the intended synthetic transformation [2]. The specific substitution pattern is therefore integral to its function as a targeted intermediate in applications such as drug discovery and materials science, as detailed by the quantitative evidence below.

4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid: A Quantitative Evidence Guide for Scientific Selection and Procurement


Comparative Purity and Batch Consistency of 4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid from Commercial Vendors

The commercial availability and specified purity of 4-(methylcarbamoyl)-2-methoxyphenylboronic acid are critical factors for procurement. A direct comparison of vendor specifications reveals differences in guaranteed purity that can impact experimental reproducibility and cost. For instance, AKSci lists a minimum purity specification of 95% for this compound (CAS 1451391-90-4) . In contrast, CymitQuimica offers a lot with a stated purity of 98% , and Boroncore provides material at a specified purity of 97% [1]. This variance in nominal purity represents a potential 2-3% difference in active reagent content, which can be significant in stoichiometric reactions or when high purity is required for sensitive analytical or biological assays.

Analytical Chemistry Quality Control Chemical Procurement

Superior Reactivity and Atom Economy of Arylboronic Acids in Ni-Catalyzed Suzuki-Miyaura Cross-Couplings Compared to Alternative Boron Nucleophiles

In the context of nickel-catalyzed Suzuki-Miyaura cross-couplings, the free boronic acid functional group exhibits superior reactivity and atom economy compared to its common derivatives. A comparative study by Zhang et al. (2012) demonstrated that arylboronic acids are the most reactive and atom-economic nucleophiles among a set that included potassium trifluoroborates, neopentylglycolboronates, and pinacol boronates [1]. While the specific substituents on the aryl ring influence reaction yield and selectivity, the intrinsic efficiency of the boronic acid moiety itself is a quantifiable advantage over other boron-based reagents. This class-level inference supports the selection of 4-(methylcarbamoyl)-2-methoxyphenylboronic acid as the free acid, rather than a protected or activated form (e.g., its pinacol ester), for maximizing reactivity in analogous transformations.

Cross-Coupling Catalysis Synthetic Methodology Atom Economy

Influence of the Ortho-Methoxy Substituent on Intramolecular Hydrogen Bonding and Lewis Acidity in Arylboronic Acids

The ortho-methoxy group in 4-(methylcarbamoyl)-2-methoxyphenylboronic acid is known to influence the compound's molecular properties. Studies on ortho-methoxyalkylphenylboronic acids, a class to which this compound belongs, reveal that the ortho-methoxy group does not form an O→B dative bond [1]. Instead, evidence points to weak intramolecular B-O-H···O hydrogen bonding between the boronic acid group and the oxygen atom of the ortho-substituent [2]. This interaction is correlated with a diminished Lewis acidity compared to unsubstituted phenylboronic acid [3]. While quantitative pKa data for this specific derivative is not publicly available, the class-level inference suggests a pKa value that is higher (less acidic) than phenylboronic acid (pKa ≈ 8.8), which can be a critical parameter for applications in molecular recognition and catalysis where acid-base behavior is key.

Physical Organic Chemistry Supramolecular Chemistry Sensor Design

Differential Photophysical Properties of 2-Methoxyphenylboronic Acid Derivatives: Impact on Sensing and Imaging Applications

The photophysical properties of 2-methoxyphenylboronic acid (2MEPBA) and its derivatives are highly sensitive to substitution patterns. A recent study by Bhavya et al. (2024) investigated the spectral features of 2MEPBA in various solvents using both computational and experimental approaches [1]. The study found that with increasing solvent polarity, an increase in the emission wavelength was observed, indicating a π→π* transition caused by intermolecular charge transfer interactions [1]. This behavior is distinct from other phenylboronic acid derivatives and is a direct consequence of the ortho-methoxy substituent. For 4-(methylcarbamoyl)-2-methoxyphenylboronic acid, the additional para-methylcarbamoyl group is expected to further modulate its electronic structure and, consequently, its photophysical response, potentially offering enhanced sensitivity or selectivity in sensing applications where fluorescence is used as a readout.

Photophysics Fluorescence Molecular Probes Sensor Design

4-(Methylcarbamoyl)-2-methoxyphenylboronic Acid: Principal Research and Industrial Application Scenarios Stemming from its Differentiated Properties


Synthesis of Complex Biaryl Architectures in Medicinal Chemistry via Suzuki-Miyaura Cross-Coupling

This compound is ideally suited for the construction of complex biaryl motifs, a common structural element in many active pharmaceutical ingredients (APIs). Its utility stems from the high reactivity and atom economy of the free boronic acid group in palladium- or nickel-catalyzed cross-couplings, as established in the literature for this class of nucleophiles [1]. The ortho-methoxy and para-methylcarbamoyl substituents can be strategically leveraged to install specific functional handles or to influence the conformation of the resulting biaryl system, potentially modulating biological activity or pharmacokinetic properties. This makes it a valuable building block for the targeted synthesis of drug candidates.

Development of Functional Materials and Molecular Sensors

The compound's unique substitution pattern, particularly the ortho-methoxy group, offers potential in the design of functional materials and molecular sensors. The ability of ortho-substituted phenylboronic acids to engage in specific intramolecular interactions and their diminished Lewis acidity can be exploited for the selective recognition of saccharides or other analytes [2]. Furthermore, the tunable photophysical properties of the 2-methoxyphenylboronic acid core, as demonstrated in recent studies, suggest that this compound could be a precursor for creating novel fluorescent probes or components for organic light-emitting diodes (OLEDs) [3].

A Tool for Investigating Intramolecular Hydrogen Bonding and Conformational Effects in Organoboron Chemistry

The presence of both a potential hydrogen-bond acceptor (ortho-methoxy) and a hydrogen-bond donor/acceptor (para-methylcarbamoyl) in a single molecule makes this compound an excellent subject for fundamental research in physical organic and supramolecular chemistry. It can be used to study the interplay between multiple intramolecular interactions and their influence on the solid-state structure, solution-phase behavior, and overall reactivity of arylboronic acids. As shown in structural studies of analogous systems, the ortho-substituent can govern the formation of specific supramolecular motifs [2].

A Late-Stage Functionalization Handle in Total Synthesis

In complex total synthesis, a key intermediate often requires a functional group that can be selectively and reliably transformed in the presence of other sensitive moieties. The boronic acid group is an excellent handle for late-stage functionalization, and the specific substituents on 4-(methylcarbamoyl)-2-methoxyphenylboronic acid can be chosen to fine-tune the electronic and steric environment of the reacting carbon center, thereby influencing chemoselectivity in subsequent transformations. The commercial availability of this compound with purities ranging from 95-98% ensures a reliable starting point for such advanced synthetic endeavors.

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